5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid
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Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid is involved in various synthetic processes, contributing to the development of novel chemical entities with potential applications in different fields. For instance, the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid integrin antagonists involves the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate, leading to compounds with potential therapeutic applications (Deng, Shen, & Zhong, 2003). Additionally, the synthesis of phthalyl substituted imidazolones and Schiff bases from related compounds demonstrates the versatility of this chemical structure in generating antimicrobial agents, showcasing its role in medicinal chemistry (Sah, Saraswat, & Manu, 2011).
Catalysis and Reaction Mechanisms
In the realm of catalysis, derivatives of this compound are employed to understand and enhance reaction mechanisms. For example, the use of a water-soluble o-iodoxybenzoic acid derivative bearing a trimethylammonium group has shown distinct oxidative properties, contributing to the oxidation of various β-keto esters. This highlights the compound's utility in facilitating and studying oxidative reactions (Cui, Dong, Liu, & Zhang, 2011).
Material Science and Molecular Structures
The compound's derivatives also play a significant role in material science and the elucidation of molecular structures. Studies involving X-ray crystallography and NMR spectroscopy have shed light on the structural aspects of related compounds, contributing to the field of structural chemistry and the design of materials with specific properties (Sakhautdinov et al., 2013).
Non-covalent Interactions and Molecular Stacking
Research on this compound and its analogs has also extended to the study of non-covalent interactions and molecular stacking. These studies are crucial for understanding the stability and behavior of chemical and biological systems, contributing to the development of flexible models for drug design and material science (Tewari, Srivastava, Puerta, & Valerga, 2009).
Properties
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO4/c17-13-6-5-9(7-12(13)16(21)22)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDNBXJSIGMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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